Candida tropicalis MIC50 of 0.0312 µg/mL Matches Voriconazole and Outperforms Fluconazole/Ketoconazole
In the 2018 MDPI Molecules study, compound 4i (the target 4‑chloro derivative) exhibited an MIC50 of 0.0312 μg/mL against Candida tropicalis MYA‑3404, a value identical to that of the clinical antifungal voriconazole and substantially lower than those of fluconazole and ketoconazole [1]. Among the five test compounds, 4i was the most effective against C. tropicalis, whereas the 4‑nitro (4f) and 4‑fluoro (4j) analogs showed their best potency against other Candida species.
| Evidence Dimension | MIC50 against Candida tropicalis |
|---|---|
| Target Compound Data | 0.0312 μg/mL (compound 4i) |
| Comparator Or Baseline | Voriconazole: 0.0312 μg/mL; Fluconazole and Ketoconazole: higher MIC50 values (exact values not reported in this study) |
| Quantified Difference | Equivalent to voriconazole; superior to fluconazole and ketoconazole |
| Conditions | Microdilution method against C. tropicalis MYA‑3404 |
Why This Matters
Demonstrates clinical‑grade potency against a key Candida species, providing procurement justification for antifungal lead optimization programs targeting C. tropicalis.
- [1] Molecules 2018, 23(3), 599; line 296 (HTML version). View Source
